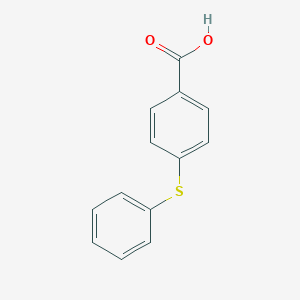

4-(Phenylthio)benzoic acid

説明

Contextualization within Thiobenzoic Acids and Aromatic Carboxylic Acids

4-(Phenylthio)benzoic acid belongs to the broader classes of thiobenzoic acids and aromatic carboxylic acids. chemimpex.com Aromatic carboxylic acids are characterized by a carboxyl group (-COOH) attached to an aromatic ring. aip.org This functional group imparts acidic properties and allows for a wide range of chemical transformations, making them fundamental components in organic synthesis. researchgate.net They are extensively used in the design of novel metal-organic frameworks and coordination polymers due to their varied coordination modes. mdpi.com

Thiobenzoic acids are derivatives of benzoic acid where one or both of the oxygen atoms in the carboxylic acid group are replaced by sulfur. ontosight.ai In the case of this compound, a sulfur atom bridges the benzoic acid moiety and a phenyl group, creating a thioether linkage. This sulfur atom significantly influences the molecule's electronic properties and reactivity. chemimpex.comsolubilityofthings.com The presence of the thiol group in thiobenzoic acid derivatives enhances their nucleophilicity, making them valuable reactants in a multitude of organic reactions. solubilityofthings.com

Overview of Research Significance and Broad Applications

The research significance of this compound stems from its utility as a versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its bifunctional nature allows for targeted modifications at either the carboxylic acid or the phenylthio group, providing a pathway to a diverse array of derivatives. chemimpex.com

Academically, this compound is explored for its role in:

Organic Synthesis: It serves as a crucial building block for creating pharmaceuticals and agrochemicals. chemimpex.com The reactivity of the thioether and carboxylic acid groups allows for the construction of intricate molecular frameworks. chemimpex.comchemimpex.com

Materials Science: this compound and its derivatives are utilized in the development of advanced materials, including polymers and coordination polymers. chemimpex.commdpi.com These materials often exhibit enhanced thermal stability and specific functional properties. chemimpex.com For instance, coordination polymers built from similar aromatic carboxylic acid linkers have shown potential in applications like luminescence and selective sensing. rsc.orgrsc.org

Medicinal Chemistry: Derivatives of similar thiobenzoic acid structures have been investigated for a range of biological activities. For example, some thiobenzoic acid derivatives have shown antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Phenylthio-ethyl benzoate (B1203000) derivatives have been studied for their potential antidiabetic and anti-obesity effects. researchgate.netnih.gov

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 6310-24-3 | chemimpex.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C13H10O2S | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 230.29 g/mol | chemimpex.com |

| Appearance | White to off-white solid | chemimpex.com |

| Melting Point | 209ºC | chemsrc.com |

| Boiling Point | 422ºC at 760 mmHg | chemsrc.com |

| Density | 1.31g/cm3 | chemsrc.com |

Here is a table detailing some of the research applications of this compound and related compounds.

| Application Area | Research Focus | Related Compounds | Source |

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals. | This compound | chemimpex.com |

| Materials Science | Formulation of advanced polymers and coatings. | This compound | chemimpex.com |

| Materials Science | Construction of coordination polymers with luminescent properties. | Aromatic polycarboxylic acids | mdpi.comrsc.org |

| Medicinal Chemistry | Potential antimicrobial, anti-inflammatory, and antioxidant activities. | Thiobenzoic acid derivatives | ontosight.ai |

| Medicinal Chemistry | Potential antidiabetic and anti-obesity effects. | Phenylthio-ethyl benzoate derivatives | researchgate.netnih.gov |

| Analytical Chemistry | Reagent in chromatographic techniques. | This compound | chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVDYSYXLKRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212440 | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-24-3 | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9U5B968X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Phenylthio Benzoic Acid

Established Synthetic Routes to 4-(Phenylthio)benzoic Acid

The formation of the thioether linkage in this compound is central to its synthesis. This is typically accomplished through cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in this compound. A prominent example is the reaction of an aryl halide, such as 4-iodobenzoic acid, with thiophenol in the presence of a palladium catalyst.

This reaction generally proceeds via a catalytic cycle that involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by the formation of a palladium-thiolate complex. Reductive elimination from this complex then yields the desired aryl thioether and regenerates the active palladium catalyst. The choice of palladium precursor, ligands, and base is crucial for achieving high yields and reaction efficiency. While specific conditions can vary, typical catalyst systems might include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand like Xantphos or dppf. A base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the thiophenol.

Other Synthetic Approaches

Beyond palladium-catalyzed methods, other synthetic strategies can be employed to synthesize this compound.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a thiol. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve reacting 4-halobenzoic acid with thiophenol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Traditional Ullmann reactions used stoichiometric amounts of copper powder, but modern variations often employ catalytic amounts of a copper salt, such as copper(I) iodide (CuI), sometimes in the presence of a ligand. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring of the benzoic acid is sufficiently activated by electron-withdrawing groups, a direct nucleophilic aromatic substitution can occur. masterorganicchemistry.com For instance, a 4-halobenzoic acid bearing a strong electron-withdrawing group, such as a nitro group, ortho or para to the halogen, can react with a thiolate nucleophile, like sodium thiophenoxide, to displace the halide and form the C-S bond. masterorganicchemistry.com While 4-halobenzoic acids themselves are not highly activated for SNAr, this pathway becomes more feasible with appropriately substituted starting materials. researchgate.net

Synthesis of this compound Derivatives and Analogues

The carboxylic acid moiety of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Derivatization at the Carboxylic Acid Moiety

The carboxyl group can be readily converted into esters, amides, and hydrazides through standard organic reactions.

Esterification of this compound can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com The reaction is typically performed under reflux conditions with an excess of the alcohol to drive the equilibrium towards the ester product.

Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acyl chloride. google.com Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields 4-(phenylthio)benzoyl chloride. This acyl chloride can then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the corresponding ester in high yield under mild conditions. prepchem.com Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of the carboxylic acid with an alcohol. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product | Citation |

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 4-(phenylthio)benzoate | researchgate.net |

| This compound | Ethanol (B145695) | Thionyl Chloride, then Pyridine | Ethyl 4-(phenylthio)benzoate | prepchem.com |

| 3-(Phenylthio)benzoic acid | 7-Nitro-8-quinolinol | Coupling agent, Base | 7-Nitro-8-quinolinyl 3-(phenylthio)benzoate | ontosight.ai |

The synthesis of amides from this compound follows similar principles to esterification. The direct condensation of the carboxylic acid with an amine can be achieved, often at high temperatures, or more commonly, through the use of coupling agents. nih.govasianpubs.orgresearchgate.net Reagents like carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) are effective for this transformation. lookchemmall.com The reaction can also proceed via the corresponding acyl chloride, which reacts smoothly with primary or secondary amines to form the amide bond. diva-portal.org

Hydrazide derivatives are typically prepared by reacting an ester of this compound, such as methyl 4-(phenylthio)benzoate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. nih.govchemmethod.comnih.gov This nucleophilic acyl substitution reaction is generally efficient and provides the desired 4-(phenylthio)benzohydrazide, which can serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds. nih.govchemmethod.com

| Starting Material | Reactant | Reagents/Conditions | Product | Citation |

| This compound | Aniline | TiCl₄, Pyridine, 85 °C | N-Phenyl-4-(phenylthio)benzamide | nih.gov |

| Ethyl 2-(2-aminophenylthio)benzoate | (E)-4-(2-Heptenyloxy)benzoyl chloride | Triethylamine, Methylene Chloride | Ethyl 2-(2-((E)-4-(2-heptenyloxy)benzamido)phenylthio)benzoate | prepchem.com |

| Methyl 2-(phenylthio)benzoate | Hydrazine hydrate | Ethanol | 2-(Phenylthio)benzohydrazide | nih.gov |

| 4-Hydrazinylbenzoic acid | Methanol | Thionyl Chloride | Methyl 4-hydrazinylbenzoate | nih.gov |

| 4-(Isatin-3-ylideneamino)benzoyl chloride | Hydrazine | - | 4-(Isatin-3-ylideneamino)benzohydrazide | acs.org |

Formation of Cocrystals

The formation of cocrystals is a significant strategy in crystal engineering to modify the physicochemical properties of molecules without altering their covalent structure. Cocrystals consist of two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, held together in a crystal lattice by non-covalent interactions, most commonly hydrogen bonds.

In the context of carboxylic acids like this compound, crystal engineering heavily relies on predictable patterns of hydrogen bonding known as supramolecular synthons. researchgate.net For carboxylic acids, the most robust and common supramolecular synthon is the carboxylic acid homodimer, where two acid molecules form a cyclic motif through a pair of O-H···O hydrogen bonds. researchgate.netacs.org When a carboxylic acid is combined with a different functional group, such as an amide, a competing supramolecular heterosynthon may form, for instance, an acid-amide hydrogen bond. researchgate.netacs.org The formation of either the homosynthon or heterosynthon can depend on steric, electronic, and stoichiometric factors.

While specific studies detailing the cocrystals of this compound itself are not prominent, the principles of cocrystallization are well-established for analogous benzoic acid derivatives. nih.govmdpi.com These studies often employ coformers containing functional groups complementary to the carboxylic acid, such as pyridines, amides, and other acids, to generate new solid-state forms. mdpi.comnih.gov The selection of a coformer is crucial and is often based on its ability to form stable hydrogen-bonded synthons with the target molecule. mdpi.comnih.gov Common methods for preparing cocrystals include slow evaporation from solution, reaction crystallization, and grinding techniques. mdpi.com

Below is a table of coformers frequently used with benzoic acid derivatives to form cocrystals, based on established research in the field.

| Coformer Class | Example Coformer | Relevant Functional Group(s) |

| Pyridines | 4,4'-Bipyridine | Pyridyl Nitrogen |

| Amides | Pyrazinecarboxamide | Amide, Pyrazinyl Nitrogen |

| Hydroxy Acids | 2,4-Dihydroxybenzoic Acid | Carboxylic Acid, Phenolic Hydroxyl |

| Xanthines | Theophylline | Imidazole, Amide |

This table represents common coformers used with benzoic acid derivatives to illustrate the types of molecules that could potentially form cocrystals with this compound based on the principles of supramolecular chemistry.

Modifications of the Phenylthio Group

The phenylthio group of this compound is chemically reactive, particularly at the sulfur atom. The sulfide (B99878) bridge is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide (B87167) and sulfone derivatives. These modifications significantly alter the electronic properties and geometry of the sulfur linkage, providing a route to new compounds with potentially different characteristics.

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. jchemrev.comorganic-chemistry.org The reaction can be controlled to yield either the sulfoxide or the sulfone by selecting the appropriate oxidant and stoichiometry. organic-chemistry.orgresearchgate.net

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, 4-(phenylsulfinyl)benzoic acid, requires mild oxidizing agents to prevent over-oxidation to the sulfone. A variety of reagents have been developed for this chemoselective transformation. jchemrev.com

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents or a higher molar ratio of the oxidant yields the corresponding sulfone, 4-(phenylsulfonyl)benzoic acid. organic-chemistry.orgresearchgate.net This transformation converts the bent C-S-C linkage into a tetrahedral C-SO₂-C group.

Common reagents for these transformations are detailed in the table below.

| Transformation | Reagent(s) | Typical Conditions | Product |

| Sulfide to Sulfoxide | meta-Chloroperbenzoic acid (m-CPBA) | 1 equivalent, chlorinated solvents (e.g., CH₂Cl₂) at low temperature | 4-(Phenylsulfinyl)benzoic acid |

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Aqueous solution, often without a catalyst for selective oxidation of alkyl aryl sulfides researchgate.net | 4-(Phenylsulfinyl)benzoic acid |

| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents, often with a catalyst like sodium tungstate (B81510) researchgate.net | 4-(Phenylsulfonyl)benzoic acid |

| Sulfide to Sulfone | meta-Chloroperbenzoic acid (m-CPBA) | >2 equivalents, room temperature or gentle heating | 4-(Phenylsulfonyl)benzoic acid |

| Sulfide to Sulfone | Potassium Permanganate (B83412) (KMnO₄) | Basic or acidic solution, heating | 4-(Phenylsulfonyl)benzoic acid |

Synthesis of Complex Heterocyclic Systems Incorporating Phenylthiobenzoic Acid Structures

The this compound framework can serve as a building block for the synthesis of more complex molecules, including various heterocyclic systems. The carboxylic acid group provides a handle for amide bond formation and cyclization reactions, while the phenylthio moiety can be incorporated into the final structure.

Thiazinane Derivatives: Research has shown the direct incorporation of a phenylthio group into a thiazinane ring system. For example, 4-(phenylthio)-1,2-thiazinane-1,1-dioxide has been synthesized, demonstrating a pathway to such structures. nih.govmdpi.com While this specific example does not start from this compound, it establishes a precedent for the existence and synthesis of phenylthio-substituted thiazinanes.

In a related synthesis, a benzoic acid derivative, (E)-4-(3-cinnamoylthioureido) benzoic acid, undergoes cyclization with sodium ethoxide to form 4-(4-oxo-6-phenyl-1,3-thiazinan-2-ylideneamino)benzoic acid. mdpi.com This reaction illustrates a strategy where a modified benzoic acid can be used to construct a thiazinane ring, linking it directly to the para position of the benzoic acid structure.

Benzodiazepine (B76468) Derivatives: Benzodiazepines are a critical class of heterocyclic compounds in medicinal chemistry. nih.gov Synthetic routes to benzodiazepines often utilize derivatives of 2-aminobenzoic acid or related structures. nih.govnajah.edu While direct use of this compound as a starting material is not commonly reported, the incorporation of a phenylthio group into the benzodiazepine scaffold has been achieved. For instance, a series of 3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] nih.govchemimpex.comdiazepin-2-ones have been synthesized. nih.gov This synthesis involves the ring-opening of an azetidine (B1206935) ring by a nucleophile, showcasing a method to introduce functionalized side chains, including those with a phenylthio moiety, onto the benzodiazepine core.

Furthermore, the isomeric 2-(phenylthio)benzoic acid has been used as a precursor to synthesize other heterocyclic systems like 2-amino-5-[2-(phenylthio)phenyl]-1,3,4-thiadiazole, highlighting the utility of phenylthio-substituted benzoic acids in building complex heterocyclic molecules. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Spectral Data for 4-(Phenylthio)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH (ortho to -COOH) | 7.9 - 8.2 | Doublet | ~8-9 |

| Aromatic CH (ortho to -S-) | 7.2 - 7.5 | Doublet | ~8-9 |

| Phenylthio Aromatic CH | 7.3 - 7.6 | Multiplet | - |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to observe distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would appear in the region of 120-145 ppm. The carbon atom to which the carboxylic acid group is attached (ipso-carbon) and the carbon atom bonded to the sulfur atom would have distinct chemical shifts influenced by the electronic effects of these substituents. The remaining aromatic carbons would show signals based on their positions relative to the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C (ipso- to -S-) | 140 - 145 |

| Aromatic C (ipso- to -COOH) | 130 - 135 |

| Aromatic CH (ortho to -COOH) | 130 - 132 |

| Aromatic CH (ortho to -S-) | 127 - 129 |

| Phenylthio Aromatic C (ipso-) | 133 - 136 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region, which can be complex.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (molar mass: 230.28 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH, 17 amu) to give a fragment at m/z 213, and the loss of the carboxyl group (-COOH, 45 amu) to give a fragment at m/z 185. Cleavage of the C-S bond could lead to the formation of a phenyl radical (77 amu) and a 4-carboxy-thiophenyl cation, or a thiophenol radical cation and a 4-carboxyphenyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 230 | [C₁₃H₁₀O₂S]⁺ | - |

| 213 | [C₁₃H₉OS]⁺ | -OH |

| 185 | [C₁₂H₉S]⁺ | -COOH |

| 109 | [C₆H₅S]⁺ | -C₇H₅O₂ |

| 121 | [C₇H₅O₂]⁺ | -C₆H₅S |

X-ray Crystallography for Solid-State Structure Determination

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 1500 - 2000 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. It is employed to investigate various properties of 4-(Phenylthio)benzoic acid, from its equilibrium geometry to its electronic and non-linear optical properties.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state scirp.orgresearchgate.net. This process establishes the foundational structure from which all other properties are calculated. For similar benzoic acid structures, studies have shown that optimized geometries obtained through DFT calculations are in good agreement with experimental data from X-ray diffraction researchgate.net. The optimization reveals the planarity of the phenyl rings and the orientation of the carboxylic acid and phenylthio groups relative to each other.

Table 1: Representative Optimized Geometrical Parameters for Benzoic Acid Derivatives (Illustrative) Note: Specific experimental or calculated data for this compound is not available. This table illustrates typical parameters for related structures.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-S | ~1.77 Å | |

| Bond Angle | O=C-O | ~122° |

| C-S-C | ~103° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons bldpharm.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions bldpharm.comnih.gov.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited bldpharm.com. DFT calculations are widely used to compute these orbital energies and the resulting energy gap ajchem-a.comsapub.org. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, while the LUMO may be distributed across the benzoic acid moiety, particularly the carboxylic acid group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Specific calculated data for this compound is not available. This table presents typical values for aromatic carboxylic acids.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0 to -7.0 eV |

| ELUMO | -1.5 to -2.5 eV |

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra researchgate.net. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated mdpi.com. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and basis set limitations scirp.org. The potential energy distribution (PED) analysis is then used to assign specific vibrational modes, such as C=O stretching, O-H bending, or C-S stretching, to the calculated frequencies researchgate.net. For substituted benzoic acids, characteristic vibrations include the strong C=O stretching of the carboxylic acid group (typically around 1700-1750 cm⁻¹) and various C-H and C-C stretching and bending modes of the aromatic rings researchgate.netmdpi.com.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule scirp.orgwisc.edu. It transforms the calculated wave function into a localized Lewis-like structure of electron pairs in bonds and lone pairs. This analysis provides insights into hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals scirp.orgtsijournals.com. For this compound, NBO analysis can quantify the charge transfer between the phenylthio donor group and the benzoic acid acceptor moiety, revealing the extent of electronic communication through the π-system.

The Fukui function is a reactivity descriptor derived from conceptual DFT that helps identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks nih.govscielo.org.za. It measures the change in electron density at a specific point in the molecule when an electron is added or removed nih.gov.

f+(r) indicates the preferred site for a nucleophilic attack (where an electron is accepted).

f-(r) indicates the preferred site for an electrophilic attack (where an electron is donated).

f0(r) indicates the preferred site for a radical attack.

By calculating these condensed-to-atom Fukui indices, one can quantitatively predict which atoms are most susceptible to attack, providing valuable information for understanding reaction mechanisms researchgate.netpreprints.org. For this compound, the analysis would likely identify the oxygen atoms of the carboxyl group as sites for electrophilic attack and specific carbon atoms on the aromatic rings as potential sites for nucleophilic attack.

Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) applications. The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule to an applied electric field mdpi.com. A large β value is a prerequisite for materials with efficient second-harmonic generation capabilities. DFT calculations provide a reliable method for predicting the components of the hyperpolarizability tensor scirp.orgmdpi.com. For donor-π-acceptor systems, a smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability value rawdatalibrary.net. Theoretical calculations for similar benzoic acid derivatives have shown that they can possess significant NLO properties, often much greater than standard reference materials like urea (B33335) mayas.info.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the dynamic behavior of a system over time, providing detailed information on the conformational changes and stability of a ligand-receptor complex.

There are currently no published molecular dynamics simulation studies specifically investigating the behavior of this compound in a biological system. While MD simulations have been employed to study other complex molecules, this particular compound has not been the subject of such an investigation. mdpi.com

| System | Simulation Time | Key Findings | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Table 2: Summary of Molecular Dynamics Simulations for this compound. No specific studies are available in the current literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are instrumental in predicting the activity of new chemical entities and in understanding the chemical features that are important for their biological effects.

Direct QSAR studies on this compound are not available in the current body of scientific literature. However, QSAR studies on structurally related compounds containing the phenylthio moiety have provided some insights. For instance, in a series of benzoylaminobenzoic acid derivatives, the presence of a heteroatom such as sulfur (S) at a specific position was found to decrease the inhibitory activity against β-ketoacyl-acyl carrier protein synthase III. nih.gov This suggests that the inclusion and position of the thioether linkage are critical determinants of biological activity.

Another QSAR study on a series of 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines revealed that resonance and hydrophobic parameters of the aryl substituents are important for their hypotensive activity. This indicates that the electronic and lipophilic properties of the phenylthio group and its substituents significantly influence the biological response.

| Compound Series | Biological Activity | Key Physicochemical Descriptors | Impact on Activity |

| Benzoylaminobenzoic acid derivatives | Inhibition of β-ketoacyl-acyl carrier protein synthase III | Presence of heteroatoms (N, O, S) | Decreased inhibitory activity nih.gov |

| 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines | Hypotensive activity | Resonance parameters | Important for activity |

| 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines | Hypotensive activity | Hydrophobic parameters | Important for activity |

Table 3: Summary of QSAR Findings for Compounds Structurally Related to this compound.

Chemical Reactivity and Mechanistic Studies of 4 Phenylthio Benzoic Acid

Reactions of the Carboxylic Acid Functional Group (e.g., Esterification, Amidation)

The carboxylic acid group in 4-(phenylthio)benzoic acid undergoes typical reactions characteristic of this functional moiety, primarily nucleophilic acyl substitution. jackwestin.commsu.edu These reactions involve the replacement of the hydroxyl (-OH) group of the carboxyl function with other nucleophiles.

Esterification: One of the most common reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org The Fischer esterification is a widely used method for this transformation. The reaction mechanism involves the protonation of the carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent loss of a water molecule yields the ester. libretexts.org The process is an equilibrium, and to achieve high yields, the equilibrium must be shifted towards the products, often by using an excess of the alcohol or by removing water as it is formed. tcu.edu For example, the reaction of this compound with ethanol (B145695) would produce ethyl 4-(phenylthio)benzoate. appchemical.com

Amidation: this compound can also be converted into amides by reacting with ammonia (B1221849) or primary or secondary amines. The direct reaction is often difficult because amines are basic and tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction. jackwestin.com Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂). msu.edulibretexts.org This acyl chloride then readily reacts with an amine to form the corresponding amide.

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 4-(phenylthio)benzoate) | Heating, often with excess alcohol libretexts.orgtcu.edu |

| Amidation (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., R-NH₂) | Amide (e.g., N-alkyl-4-(phenylthio)benzamide) | Two-step process, typically in an inert solvent jackwestin.comlibretexts.org |

| Amidation (with Coupling Agent) | Amine (e.g., R-NH₂), DCC | Amide (e.g., N-alkyl-4-(phenylthio)benzamide) | Mild conditions, often at room temperature jackwestin.com |

Reactions Involving the Thioether Linkage (e.g., Oxidation to Sulfoxides and Sulfones)

The thioether linkage in this compound is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and further to a sulfone. researchgate.net The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

Oxidation to Sulfoxide: Mild oxidizing agents are used for the selective oxidation of the sulfide (B99878) to a sulfoxide. A common reagent for this transformation is hydrogen peroxide (H₂O₂). organic-chemistry.org Other reagents like periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃) can also achieve this conversion efficiently. organic-chemistry.org The reaction results in the formation of 4-(phenylsulfinyl)benzoic acid.

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will oxidize the thioether linkage directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, sometimes in the presence of catalysts like tantalum carbide, can be used to form 4-(phenylsulfonyl)benzoic acid. organic-chemistry.orgorganic-chemistry.org The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) is another method that can yield sulfones directly from sulfides. organic-chemistry.org

| Starting Material | Oxidation Level | Product Name | Typical Oxidizing Agent |

|---|---|---|---|

| This compound | Sulfoxide | 4-(Phenylsulfinyl)benzoic acid | H₂O₂, H₅IO₆/FeCl₃ organic-chemistry.org |

| This compound | Sulfone | 4-(Phenylsulfonyl)benzoic acid | KMnO₄, excess H₂O₂ organic-chemistry.org |

| 4-(Phenylsulfinyl)benzoic acid | Sulfone | 4-(Phenylsulfonyl)benzoic acid | KMnO₄, H₂O₂ organic-chemistry.org |

Influence of Substituents on Reactivity Profiles

The reactivity of this compound is governed by the electronic properties of its two main substituents on the benzene (B151609) ring: the carboxylic acid group (-COOH) and the phenylthio group (-SPh).

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. britannica.comwikipedia.org It directs incoming electrophiles to the meta position (relative to itself).

Phenylthio Group (-SPh): The thioether group is considered an activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org The sulfur atom can donate a lone pair of electrons into the ring via resonance, which stabilizes the intermediate carbocation formed during substitution at the ortho and para positions. libretexts.org However, due to the electronegativity of sulfur, it also exerts an electron-withdrawing inductive effect.

In this compound, these two groups are para to each other. The carboxylic acid group deactivates the ring it is attached to, making electrophilic substitution reactions on this ring less favorable than on unsubstituted benzene. britannica.com The phenylthio group, while being an ortho, para-director, is attached to this already deactivated ring. The positions ortho to the phenylthio group (and meta to the carboxylic acid) are the most likely sites for electrophilic attack, should the reaction proceed.

Substituents on either of the phenyl rings can further modify the molecule's reactivity.

Substituents on the benzoic acid ring: Electron-donating groups would increase the ring's reactivity towards electrophilic substitution (counteracting the -COOH group's effect) and decrease the acidity of the carboxylic acid. Conversely, additional electron-withdrawing groups would further deactivate the ring and increase the acidity.

Substituents on the phenyl ring of the thioether: Electron-withdrawing groups on this ring would decrease the electron-donating ability of the sulfur atom, thus reducing the activating effect of the -SPh group on the benzoic acid ring. Electron-donating groups would have the opposite effect.

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

|---|---|---|

| -COOH (Carboxylic acid) | Electron-withdrawing, Deactivating | Meta-directing britannica.comwikipedia.org |

| -SPh (Phenylthio) | Electron-donating (Resonance), Activating | Ortho, para-directing libretexts.org |

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and equilibrium positions of the chemical reactions involving this compound.

Kinetics: The rate of a reaction is influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For the esterification of this compound, the reaction rate would depend on the concentration of the acid, the alcohol, and the acid catalyst. The electronic nature of the substituents also plays a role; the electron-withdrawing carboxylic acid group slightly decreases the nucleophilicity of the phenylthio group's sulfur atom, which could affect the kinetics of its oxidation compared to a simple alkyl aryl sulfide. Similarly, the rate of electrophilic aromatic substitution on the rings would be significantly slower than that of benzene due to the deactivating nature of the carboxyl group. britannica.com

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and position of equilibrium for a given reaction.

Esterification: This is a reversible reaction, and its equilibrium constant (K) indicates the extent to which the reaction proceeds. For the esterification of benzoic acid with methanol, the equilibrium constant is approximately 3. tcu.edu The thermodynamics of this compound esterification would be expected to be similar. The change in Gibbs free energy (ΔG) for these reactions is typically small, reflecting the reversible nature of the process.

Oxidation: The oxidation of the thioether to a sulfoxide and then to a sulfone is generally a thermodynamically favorable process, with negative Gibbs free energy changes. These are typically exothermic reactions (negative ΔH).

Biological Activities and Pharmacological Potential of 4 Phenylthio Benzoic Acid and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 4-(Phenylthio)benzoic acid have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy (e.g., against Gram-positive strains)

Several studies have highlighted the potential of this compound derivatives as antibacterial agents, particularly against Gram-positive bacteria. For instance, certain novel 1,3-diphenyl pyrazole (B372694) derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. Specifically, methyl-substituted N-arylamine derivatives alongside chloro and bromo substituted counterparts have demonstrated minimum inhibitory concentrations (MIC) as low as 16 μg/mL against MRSA. nih.gov Dichloro-substituted N-arylamine-derived pyrazoles also exhibited activity against MRSA at a concentration of 16 μg/mL. nih.gov

In another study, new valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and evaluated for their antimicrobial activity. One of the tested compounds displayed moderate antibacterial activity against Gram-positive reference strains, Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with a MIC value of 125 µg/mL. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives against Gram-positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl-substituted N-arylamine pyrazole derivative | MRSA | 16 |

| Dichloro-substituted N-arylamine pyrazole derivative | MRSA | 16 |

| Valine-derived compound with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | S. aureus ATCC 6538 | 125 |

| Valine-derived compound with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | B. subtilis ATCC 6683 | 125 |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. Research has shown that certain benzoic acid derivatives possess activity against pathogenic fungi. For example, lanceaefolic acid methyl ester, a benzoic acid derivative, displayed activity against Candida albicans with a minimal inhibitory concentration (MIC) value of 100 µg/mL. nih.gov

Further studies on 2-aminobenzoic acid derivatives revealed their efficacy against a clinical ocular isolate of Candida albicans. Two of the synthesized compounds exhibited a MIC value of 70 µg/mL and also demonstrated fungicidal activity. mdpi.com Another study focusing on N-substituted phthalimides identified N-butylphthalimide as a potent derivative against three Candida species, with a MIC of 100 µg/ml against both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis. frontiersin.org

Table 2: Antifungal Activity of this compound and its Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Lanceaefolic acid methyl ester | Candida albicans | 100 |

| 2-Aminobenzoic acid derivative 1 | Candida albicans (clinical isolate) | 70 |

| 2-Aminobenzoic acid derivative 2 | Candida albicans (clinical isolate) | 70 |

| N-butylphthalimide | Candida albicans (fluconazole-resistant) | 100 |

| N-butylphthalimide | Candida parapsilosis (fluconazole-sensitive) | 100 |

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Derivatives of this compound have emerged as promising candidates in the search for new antitubercular agents. A study on a series of 2-(phenylthio) benzoylarylhydrazones revealed significant inhibitory effects against Mycobacterium tuberculosis H37Rv. nih.gov Two compounds from this series, a 5-Nitro-2-furyl analogue and a 5-Nitro-2-thienyl analogue, displayed notable antimycobacterial activity with IC90 values of 7.57 and 2.96 μg/mL, respectively. nih.gov

Further research into benzoic acid derivatives as prodrugs for tuberculosis treatment has shown that esters of benzoic acid containing 4-nitro or 3,5-dinitro groups in the aromatic ring exhibit greater activity than other derivatives. mdpi.com The antimycobacterial potential of these compounds underscores their importance in the development of new therapies to combat tuberculosis. nih.gov

Table 3: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against Mycobacterium tuberculosis H37Rv

| Compound/Derivative | IC90 (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| 5-Nitro-2-furyl analogue (4f) | 7.57 | 2.92 |

| 5-Nitro-2-thienyl analogue (4g) | 2.96 | 3.11 |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound has been explored through various studies. For instance, a study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piron, demonstrated significant anti-inflammatory activity in vivo. mdpi.com In a carrageenan-induced paw edema model in rats, this compound suppressed the development of edema, with an edema inhibition ranging from 48.9% to 63.1%. mdpi.com Its activity was found to be comparable to that of diclofenac (B195802), a well-known NSAID. mdpi.com

In the context of in vitro assays, a series of 2-substituted benzimidazole (B57391) derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds demonstrated IC50 values lower than the standard ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay, indicating potent anti-inflammatory effects. nih.gov These findings were further validated in an in vivo carrageenan-induced mice paw edema model, where the compounds showed an anti-inflammatory effect comparable to diclofenac sodium. nih.gov

Anticancer Activities

Derivatives of benzoic acid have shown considerable potential as anticancer agents. Studies have demonstrated the cytotoxic effects of benzoic acid on various cancer cell lines. For example, the IC50 values of benzoic acid after 48 and 72-hour exposure were determined for ten different cancer cell lines, including prostate (PC3), cervical (HeLa), liver (HUH7), colon (CaCO2, HT29, SW48), bone (MG63 and A673), pharyngeal (2A3), and lung (CRM612) cancer cells. dergipark.org.tr The IC50 values varied significantly among the cell lines, ranging from 85.54 ± 3.17 to 670.6 ± 43.26 µg/ml. dergipark.org.tr

Furthermore, specific derivatives have been synthesized and evaluated for their anticancer properties. For instance, fluorinated 2-aryl benzothiazole (B30560) derivatives have exhibited anti-tumor activities against breast cancer cell lines such as MDA-MB-468 and MCF-7. nih.gov One derivative, 4–(5-fluorobenzo[d]thiazol-2-yl)phenol, showed a GI50 value of 0.4 µM against the MCF-7 cell line. nih.gov In another study, a series of 1,4-naphthoquinone (B94277) analogues were synthesized and showed improved antiproliferative activity in prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines, with some compounds exhibiting IC50 values of 1–3 μM. nih.gov

Table 4: Anticancer Activity of Benzoic Acid and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/GI50 |

|---|---|---|

| Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 µg/ml (48h) |

| Benzoic Acid | CRM612 (Lung Cancer) | 102.3 ± 10.1 µg/ml (48h) |

| Benzoic Acid | A673 (Bone Cancer) | 115.7 ± 12.3 µg/ml (48h) |

| 4–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast Cancer) | 0.4 µM |

| 1,4-Naphthoquinone analogue (PD9) | DU-145 (Prostate Cancer) | 1-3 µM |

| 1,4-Naphthoquinone analogue (PD10) | MDA-MB-231 (Breast Cancer) | 1-3 µM |

| 1,4-Naphthoquinone analogue (PD11) | HT-29 (Colon Cancer) | 1-3 µM |

Hypolipidemic Effects

Derivatives of this compound have been investigated for their potential to lower lipid levels in the blood. A study on 3-[4-(Phenylthio)benzoyl]propionic acid derivatives showed that some of these compounds possess hypolipidemic activity in normal rats. nih.gov In particular, 2-Acetylthio-3-[4-(phenylthio)benzoyl]propionic acid and its derivatives were identified as having potent hypocholesterolemic activities, with one compound showing strong activity, especially in cholesterol-fed rats. nih.gov

In another study, newly synthesized phenolic derivatives were evaluated for their antihyperlipidemic activity in a high-fat diet-induced hyperlipidemic mice model. One compound, in particular, demonstrated a highly significant reduction in serum cholesterol and a significant reduction in LDL compared to the standard drug atorvastatin. nih.gov Furthermore, N-(benzoylphenyl)-carboxamide derivatives have also been explored as lipid-lowering agents. In Triton WR-1339-induced hyperlipidemic rats, certain derivatives significantly lowered the elevated plasma levels of triglycerides and total cholesterol. scielo.br Some of these compounds also significantly increased the levels of high-density lipoprotein cholesterol (HDL-C). scielo.br

Table 5: Hypolipidemic Effects of this compound Derivatives

| Compound/Derivative | Animal Model | Effect on Lipid Profile |

|---|---|---|

| 2-Acetylthio-3-[4-(phenylthio)benzoyl]propionic acid | Normal and cholesterol-fed rats | Potent hypocholesterolemic activity |

| Phenolic derivative (4a) | High-fat diet-induced hyperlipidemic mice | Significant reduction in serum cholesterol and LDL |

| N-(benzoylphenyl)-carboxamide derivative (5a) | Triton WR-1339-induced hyperlipidemic rats | Significant reduction in triglycerides and total cholesterol; 71% increase in HDL-C |

| N-(benzoylphenyl)-carboxamide derivative (3b) | Triton WR-1339-induced hyperlipidemic rats | Significant reduction in triglycerides and total cholesterol; 58% increase in HDL-C |

Antioxidant Potential

The antioxidant capabilities of 2-(phenylthio)-ethyl benzoate (B1203000) derivatives have been evaluated using standard biomedical assays. nih.govresearchgate.netdocumentsdelivered.com One study utilized the 1,1-Diphenyl-2-picryl-hydroxyl (DPPH) method to measure the free radical scavenging activity of four such derivatives. In this assay, antioxidants donate hydrogen atoms to DPPH radicals, causing a measurable decrease in absorbance. nih.gov

DPPH Radical Scavenging Activity (IC₅₀)

| Compound | IC₅₀ (µg/ml) |

|---|---|

| Compound 2a (a 2-(phenylthio)-ethyl benzoate derivative) | 47.01 ± 1.07 |

| Gallic Acid (Positive Control) | 31.72 ± 1.22 |

| Trolox (Positive Control) | 4.28 ± 0.47 |

Anti-diabetic and Anti-obesity Activities

The same series of 2-(phenylthio)-ethyl benzoate derivatives has been investigated for its potential to address metabolic disorders such as diabetes and obesity. nih.govresearchgate.netdocumentsdelivered.com

Anti-diabetic Activity: A key therapeutic strategy for managing hyperglycemia is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.govnih.gov By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can help control postprandial blood glucose levels. nih.govnih.gov

In vitro assays revealed that the 2-(phenylthio)-ethyl benzoate derivatives possessed potent anti-diabetic activity. nih.govresearchgate.netdocumentsdelivered.com Compound 2a was a particularly effective inhibitor of both α-amylase and α-glucosidase, with IC₅₀ values of 3.57 ± 1.08 µg/ml and 10.09 ± 0.70 µg/ml, respectively. nih.govresearchgate.net These values indicate a stronger inhibitory effect when compared to the standard anti-diabetic drug acarbose, which had IC₅₀ values of 6.47 µg/ml for α-amylase and 44.79 µg/ml for α-glucosidase in the same study. nih.govresearchgate.net

Anti-obesity Activity: The primary mechanism explored for anti-obesity action was the inhibition of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats. nih.gov By inhibiting this enzyme, the absorption of fat from the intestine is reduced, which can contribute to weight management. nih.gov The derivatives were tested for their anti-lipase activity, with compound 2a again showing the most potential. nih.govresearchgate.net It exhibited an IC₅₀ value of 107.95 ± 1.88 µg/ml. nih.govresearchgate.netdocumentsdelivered.com While this demonstrates inhibitory potential, it was less potent than the standard anti-obesity drug orlistat, which had an IC₅₀ of 25.01 ± 0.78 µg/ml. nih.govresearchgate.net

Enzyme Inhibitory Activities (IC₅₀) of Compound 2a

| Enzyme Target | Activity | Compound 2a IC₅₀ (µg/ml) | Positive Control IC₅₀ (µg/ml) | Positive Control Used |

|---|---|---|---|---|

| α-Amylase | Anti-diabetic | 3.57 ± 1.08 | 6.47 | Acarbose |

| α-Glucosidase | Anti-diabetic | 10.09 ± 0.70 | 44.79 | Acarbose |

| Pancreatic Lipase | Anti-obesity | 107.95 ± 1.88 | 25.01 ± 0.78 | Orlistat |

Investigation of Molecular Mechanisms and Biological Targets

The therapeutic potential of this compound derivatives is rooted in their interaction with specific biological targets, primarily through enzyme inhibition.

Enzyme Inhibition: The anti-diabetic and anti-obesity effects observed are direct consequences of the inhibition of key metabolic enzymes. nih.gov

α-Amylase and α-Glucosidase: By inhibiting these enzymes, the derivatives effectively slow down carbohydrate digestion, a critical mechanism for controlling blood sugar. nih.govnih.gov The inhibitory effect on these enzymes appears to be a primary molecular mechanism for the observed anti-diabetic activity. nih.govresearchgate.net

Pancreatic Lipase: Inhibition of this enzyme is a well-established strategy for treating obesity. nih.gov The ability of these derivatives to block pancreatic lipase activity demonstrates a clear molecular mechanism for their anti-obesity potential. nih.govresearchgate.net

Molecular Interactions: To better understand the inhibitory action at a molecular level, a molecular docking study was conducted. nih.govresearchgate.net This computational technique was used to model and analyze the interactions between the four 2-(phenylthio)-ethyl benzoate derivatives and the binding pocket of the α-amylase enzyme. nih.govresearchgate.net Such studies are crucial for elucidating how these compounds bind to and inhibit their enzyme targets, providing a foundation for the design of more potent and selective inhibitors. mdpi.com

For other related benzoic acid derivatives, modulation of different targets has been observed. For instance, certain 4-nitro(thio)phenoxyisobutyric acids have been shown to act as peroxisome proliferator-activated receptor (PPARγ) modulators, which is another important mechanism in controlling insulin (B600854) sensitization and glucose metabolism. mdpi.com

Applications in Advanced Materials and Organic Electronics

Utilization as Building Blocks for Conjugated Systems

The inherent reactivity of 4-(Phenylthio)benzoic acid, combined with the electronic characteristics of the thioether linkage, makes it a valuable monomer for the synthesis of conjugated systems. chemimpex.com These systems, characterized by alternating single and multiple bonds, are the cornerstone of modern organic electronic materials. The incorporation of the this compound moiety can influence the electronic and photophysical properties of the resulting polymers and oligomers.

Polymer Synthesis

In the synthesis of advanced polymers, this compound serves as a key monomer that can be integrated into polymer backbones through various polymerization techniques. chemimpex.com Its carboxylic acid functionality allows for participation in polycondensation reactions, such as polyesterification and polyamidation, with appropriate co-monomers. The resulting polymers often exhibit enhanced thermal stability and mechanical properties, making them suitable for demanding applications. chemimpex.com

The presence of the phenylthio group can introduce a degree of flexibility and solubility in the polymer chain, which is often a challenge in the processing of rigid conjugated polymers. Furthermore, the sulfur atom in the thioether linkage can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is a critical factor in determining its suitability for electronic applications.

Table 1: Properties of Polymers Incorporating this compound Moiety

| Polymer Type | Synthesis Method | Key Properties | Potential Applications |

| Aromatic Polyesters | Polycondensation | High thermal stability, good mechanical strength | High-performance coatings, engineering plastics |

| Polyamides | Polycondensation | Excellent thermal resistance, chemical inertness | Advanced composites, insulating films |

Oligomer Synthesis

Similar to polymer synthesis, this compound is also employed as a foundational unit in the construction of well-defined oligomers. These shorter, discrete-length molecules are often used as model compounds to understand the properties of their longer polymer analogues or can be utilized in applications where precise molecular weight and structure are paramount. The synthesis of such oligomers allows for a systematic investigation of the impact of the phenylthio group on the electronic and photophysical properties of the conjugated system.

Potential in Organic Electronic Devices (e.g., Solar Cells, Light-Emitting Diodes)

The tailored electronic properties of materials derived from this compound suggest their potential for use in a variety of organic electronic devices. While specific examples in high-performance solar cells and light-emitting diodes are still emerging in research, the fundamental properties of polymers and oligomers containing this moiety are of significant interest.

In the context of organic solar cells (OSCs) , materials that can efficiently absorb sunlight and transport charge are essential. The ability to tune the HOMO and LUMO energy levels of polymers by incorporating monomers like this compound is a key strategy in designing effective donor and acceptor materials for the active layer of an OSC.

For organic light-emitting diodes (OLEDs) , materials with high photoluminescence quantum yields and good charge-carrier mobilities are required. The phenylthio linkage can influence the triplet energy of a material, a critical parameter in the design of host materials for phosphorescent OLEDs. Furthermore, the thermal stability imparted by the inclusion of this monomer is beneficial for the longevity and operational stability of OLED devices.

Formulation of Advanced Materials (e.g., Polymers, Coatings)

Beyond the realm of organic electronics, this compound is utilized in the formulation of a broader range of advanced materials. Its incorporation into polymer structures can significantly enhance their thermal and mechanical robustness. chemimpex.com This makes it a valuable component in the development of high-performance polymers and coatings for applications where durability and resistance to harsh environments are critical. For instance, coatings formulated with polymers containing the this compound moiety could offer superior protection against heat and chemical degradation.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

While current methods for synthesizing 4-(Phenylthio)benzoic acid and its analogues are effective, there is considerable scope for the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Traditional multi-step syntheses can be time-consuming and generate significant chemical waste. nih.gov Future research should focus on pioneering novel methodologies that address these limitations.

Key areas for exploration include:

Green Chemistry Approaches: Investigating reaction conditions that utilize greener solvents (e.g., water or ionic liquids), lower energy inputs (e.g., microwave or ultrasonic assistance), and atom-economical reagents will be crucial. nih.gov

Flow Chemistry: The application of continuous flow technologies could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processing.

Biocatalysis: Exploring enzymatic pathways for the synthesis could provide highly specific and sustainable routes to this compound and its chiral derivatives, which are often difficult to obtain through conventional chemistry.

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The this compound scaffold is a promising starting point for the development of new therapeutic agents. nih.gov Benzoic acid derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijarsct.co.in Future research will focus on the rational design and synthesis of advanced derivatives with tailored and enhanced bioactivity.

Strategic modifications to the core structure could unlock new therapeutic potential. For instance, the bioisosteric replacement of certain functional groups or the introduction of new substituents on either the phenylthio or the benzoic acid ring could modulate the compound's pharmacological profile. nih.gov Research efforts could be directed towards:

Antimicrobial Agents: Designing derivatives that target drug-resistant microbial strains, a growing global health concern. nih.gov This involves creating molecules that can overcome existing resistance mechanisms, for example, by disrupting the bacterial cell membrane. nih.gov

Anticancer Therapeutics: Using the this compound moiety as a scaffold to develop compounds that target specific molecular pathways involved in cancer cell growth and proliferation. nih.gov

Enzyme Inhibitors: Synthesizing derivatives that act as potent and selective inhibitors for specific enzymes, such as carbonic anhydrase, which is implicated in several diseases. nih.gov

| Potential Derivative Class | Target Biological Activity | Design Strategy Example |

| Halogenated Analogues | Enhanced Antimicrobial Activity | Introduction of chloro or bromo substituents on the benzoyl moiety. nih.gov |

| Pyrazole-fused Derivatives | Growth Inhibitors of Resistant Bacteria | Fusion with heterocyclic rings like pyrazole (B372694) to create novel chemical entities. nih.gov |

| Thiourea Conjugates | Carbonic Anhydrase Inhibition | Attachment of thioureido groups to modulate enzyme binding. nih.gov |

In-depth Mechanistic Elucidation of Biological Actions

A critical aspect of translating promising compounds from the laboratory to clinical use is a thorough understanding of their mechanism of action. For many benzoic acid derivatives, the precise molecular interactions that lead to their biological effects are not fully understood. ijarsct.co.in Future research must employ advanced biochemical and computational techniques to elucidate these mechanisms.

Key research questions to address include:

What specific cellular proteins, enzymes, or receptors do these compounds interact with?

How do they modulate signaling pathways within the cell?

What is the primary mechanism of their antioxidant, antimicrobial, or anticancer effects? For example, is it through direct enzyme inhibition, disruption of cellular membranes, or another process? ijarsct.co.inmdpi.com

Techniques such as proteomics, transcriptomics, and in-silico molecular docking studies will be invaluable in identifying biological targets and rationalizing the structure-activity relationships observed in newly synthesized derivatives. mdpi.com A deeper mechanistic understanding will facilitate the design of more potent and selective drugs with fewer off-target effects.

Exploration of New Material Applications

Beyond its biological potential, this compound is utilized in material science, particularly in the formulation of polymers and coatings where it can enhance thermal stability and mechanical properties. chemimpex.com The unique electronic and structural properties conferred by the phenylthio group suggest that its potential applications in advanced materials are underexplored.

Future research should investigate its utility in cutting-edge technology areas:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(phenylthio)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiophenol derivatives can react with 4-bromobenzoic acid in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd(PPh₃)₄) under reflux in polar aprotic solvents like DMF or DMSO. Reaction temperature (80–120°C) and stoichiometric ratios of reagents significantly affect yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the presence of the phenylthio group (δ 7.2–7.5 ppm for aromatic protons) and carboxylic acid (δ ~12 ppm for -COOH in H NMR).

- FT-IR : Identify characteristic peaks for C=S (~650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from density functional theory (DFT) calculations to confirm crystal packing .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS for higher sensitivity. Reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) provide optimal separation. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How do electronic effects of the phenylthio substituent influence the acidity and reactivity of this compound?

- Methodological Answer : The electron-donating nature of the phenylthio group reduces the acidity of the -COOH group compared to unsubstituted benzoic acid. This can be quantified via pKa measurements (potentiometric titration) and correlated with computational studies (e.g., DFT calculations of molecular electrostatic potential surfaces). Such data are critical for designing derivatives for catalysis or drug delivery .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

- Standardize assays using validated protocols (e.g., OECD guidelines).

- Perform dose-response studies to establish IC₅₀ values.

- Use molecular docking simulations to predict binding affinities to target proteins (e.g., enzymes like tyrosinase or carbonic anhydrase) and validate experimentally .

Q. How can computational tools enhance the design of this compound-based inhibitors?

- Methodological Answer : Apply molecular dynamics (MD) simulations to study ligand-protein interactions over time. For example, analyze hydrogen bonding between the carboxylic acid group and active-site residues. Pair this with free-energy perturbation (FEP) calculations to predict binding free energies and optimize substituent effects .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : The compound’s flexibility and tendency to form polymorphs complicate crystallization. Use solvent vapor diffusion with mixed solvents (e.g., methanol/dichloromethane) to slow nucleation. Hirshfeld surface analysis can then identify dominant intermolecular interactions (e.g., S···π or O-H···S contacts) guiding crystal engineering .

Data Contradictions and Resolution

Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

- Methodological Answer : Solubility depends on pH (due to ionization of -COOH) and solvent polarity. Perform pH-dependent solubility studies (e.g., shake-flask method) in buffered solutions (pH 2–12) and correlate with Hansen solubility parameters. For organic solvents, prioritize low-polarity solvents (e.g., ethyl acetate) for improved dissolution .

Q. How can researchers address discrepancies in thermal stability data (e.g., melting points) across literature?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Purify the compound via repeated recrystallization and characterize using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Compare results with computational predictions of lattice energy to identify stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。